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molecular formula C13H20N2OS B8331216 (2-(piperidin-1-yl)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine

(2-(piperidin-1-yl)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine

Cat. No. B8331216
M. Wt: 252.38 g/mol
InChI Key: BBADFWSFNOQECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09351954B2

Procedure details

A mixture of tert-butyl (2-iodo-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)-methylcarbamate (400 mg, 1.0 mmol, 1 eq), piperidine (2 mL), Cu metal (6.4 mg, 1 mmol, 0.1 eq), and K3PO4.3H2O (539.3 mg, 2.34 mmol, 2.3 eq) in 2-dimethylamino-ethanol (deanol) (5 mL) was stirred at 85° C. in a sealed tube for 28 hr. After cooling to room temperature, the reaction mixture was diluted with water, extracted with ethyl acetate, washed with brine, dried over Na2SO4, concentrated and purified by Al2O3 column chromatography. The Boc protecting group was removed with HCl under standard conditions to give the product (2-(piperidin-1-yl)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine.
Name
tert-butyl (2-iodo-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)-methylcarbamate
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
6.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
K3PO4.3H2O
Quantity
539.3 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[S:10][C:9]2[CH2:8][CH2:7][O:6][CH:5](N(C)C(=O)OC(C)(C)C)[C:4]=2[CH:3]=1.[NH:20]1[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1.[CH3:26][N:27](C)CCO>O>[N:20]1([C:2]2[S:10][C:9]3[CH2:8][CH2:7][O:6][CH:5]([CH2:26][NH2:27])[C:4]=3[CH:3]=2)[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1

Inputs

Step One
Name
tert-butyl (2-iodo-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)-methylcarbamate
Quantity
400 mg
Type
reactant
Smiles
IC1=CC=2C(OCCC2S1)N(C(OC(C)(C)C)=O)C
Name
Quantity
2 mL
Type
reactant
Smiles
N1CCCCC1
Name
Cu
Quantity
6.4 mg
Type
reactant
Smiles
Name
K3PO4.3H2O
Quantity
539.3 mg
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
CN(CCO)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
was stirred at 85° C. in a sealed tube for 28 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by Al2O3 column chromatography
CUSTOM
Type
CUSTOM
Details
The Boc protecting group was removed with HCl under standard conditions

Outcomes

Product
Details
Reaction Time
28 h
Name
Type
product
Smiles
N1(CCCCC1)C1=CC=2C(OCCC2S1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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